An In-depth Technical Guide to 2,2,6,6-Tetramethylheptane: Chemical Properties and Structure
An In-depth Technical Guide to 2,2,6,6-Tetramethylheptane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2,6,6-tetramethylheptane. The information is presented to support research and development activities, with a focus on structured data, and plausible experimental methodologies.
Chemical Structure and Identification
2,2,6,6-Tetramethylheptane is a highly branched, saturated hydrocarbon. Its structure consists of a seven-carbon heptane (B126788) chain with four methyl groups attached at the C2 and C6 positions. This high degree of branching significantly influences its physical and chemical properties.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2,2,6,6-Tetramethylheptane[1] |
| Molecular Formula | C₁₁H₂₄[1][2][3][4] |
| Molecular Weight | 156.31 g/mol [1] |
| CAS Number | 40117-45-1[1][2][3][4] |
| SMILES String | CC(C)(C)CCCC(C)(C)C[1] |
digraph "2_2_6_6_Tetramethylheptane" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, len=1.5];// Nodes for the heptane backbone C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0!"]; C5 [label="C", pos="6,0!"]; C6 [label="C", pos="7.5,0!"]; C7 [label="C", pos="9,0!"];
// Nodes for the methyl groups C2_Me1 [label="C", pos="1.5,1.5!"]; C2_Me2 [label="C", pos="1.5,-1.5!"]; C6_Me1 [label="C", pos="7.5,1.5!"]; C6_Me2 [label="C", pos="7.5,-1.5!"];
// Edges for the backbone C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7;
// Edges for the methyl groups C2 -- C2_Me1; C2 -- C2_Me2; C6 -- C6_Me1; C6 -- C6_Me2; }
Figure 1: Chemical structure of 2,2,6,6-tetramethylheptane.
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 177.3 °C (Predicted) | ChemSpider |
| Melting Point | -39.6 °C (Predicted) | ChemSpider |
| Density | 0.74 g/cm³ (Predicted) | ChemSpider |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents such as hexane (B92381) and diethyl ether. | General alkane properties[5] |
| Vapor Pressure | 1.3±0.3 mmHg at 25°C (Predicted) | ChemSpider |
| LogP (Octanol-Water Partition Coefficient) | 5.3 (Predicted) | PubChem[1] |
| Kovats Retention Index | 966.6 (Standard non-polar column) | NIST[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,2,6,6-tetramethylheptane are not widely published. However, based on established organic chemistry principles for similar highly branched, symmetrical alkanes, the following methodologies are proposed.
Synthesis via Wurtz Reaction
The Wurtz reaction is a suitable method for the synthesis of symmetrical alkanes from alkyl halides. For 2,2,6,6-tetramethylheptane, the reaction would involve the coupling of two molecules of 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride) with a central three-carbon unit, which is not a direct application of the standard Wurtz reaction. A more plausible approach for this specific structure would be a modification or a multi-step synthesis. A feasible synthetic route would involve the reaction of a Grignard reagent with a suitable electrophile.
Logical Workflow for a Plausible Grignard-based Synthesis:
Figure 2: Plausible Grignard synthesis workflow.
Detailed Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 1,3-dibromopropane in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 2,2,6,6-tetramethylheptane.
Analytical Characterization
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the identification and purity assessment of volatile compounds like 2,2,6,6-tetramethylheptane.
Experimental Workflow:
Figure 3: GC-MS analysis workflow.
Method Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Expected Results: The retention time should be consistent with the Kovats index of 966.6 on a similar stationary phase.[1] The mass spectrum should show a molecular ion peak (m/z 156) and characteristic fragmentation patterns for branched alkanes, including prominent peaks corresponding to the loss of methyl (m/z 141) and tert-butyl (m/z 99) fragments.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of 2,2,6,6-tetramethylheptane.
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectroscopy (400 MHz):
-
Expected Chemical Shifts:
-
A singlet at approximately 0.9 ppm, integrating to 18H, corresponding to the six equivalent methyl groups (CH₃).
-
A triplet at approximately 1.2 ppm, integrating to 4H, corresponding to the two equivalent methylene (B1212753) groups at the C3 and C5 positions (-CH₂-).
-
A quintet at approximately 1.5 ppm, integrating to 2H, corresponding to the central methylene group at the C4 position (-CH₂-).
-
¹³C NMR Spectroscopy (100 MHz):
-
Expected Chemical Shifts:
-
A signal around 30-35 ppm corresponding to the quaternary carbons (C2 and C6).
-
A signal around 30 ppm corresponding to the methyl carbons.
-
Signals for the methylene carbons in the range of 20-50 ppm. Due to the symmetry of the molecule, only three distinct signals for the methylene groups are expected.
-
Reactivity and Potential Applications
As a highly branched alkane, 2,2,6,6-tetramethylheptane is chemically inert under normal conditions. It does not possess any functional groups that would suggest involvement in specific signaling pathways in a biological context. Its primary utility in research and industry would likely be as a non-polar solvent, a standard for analytical techniques, or as a component in fuel or lubricant formulations where its specific physical properties are advantageous. Due to its high degree of branching, it would have a high octane (B31449) rating.
Safety Information
2,2,6,6-Tetramethylheptane is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from sources of ignition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 2,2,6,6-Tetramethylheptane | C11H24 | CID 142411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,6,6-Tetramethylheptane [webbook.nist.gov]
- 3. 2,2,6,6-Tetramethylheptane [webbook.nist.gov]
- 4. 2,2,6,6-Tetramethylheptane [webbook.nist.gov]
- 5. 2,2,4,6-Tetramethylheptane | C11H24 | CID 53428736 - PubChem [pubchem.ncbi.nlm.nih.gov]
